

Commercial Suppliers and Technical Guide for Fmoc-D-3-Cyanophenylalanine

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Compound of Interest

Compound Name: **Fmoc-D-3-Cyanophenylalanine**

Cat. No.: **B557912**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-D-3-Cyanophenylalanine**, a key building block in modern peptide synthesis and drug discovery. It details commercial suppliers, physicochemical properties, experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its application in the development of bioactive peptides.

Commercial Availability

Fmoc-D-3-Cyanophenylalanine is readily available from a variety of commercial suppliers specializing in reagents for peptide synthesis. Researchers can source this compound from the following vendors, among others:

- Chem-Impex: A well-established supplier of amino acids and derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD.: A manufacturer and supplier of specialized amino acid derivatives.[\[1\]](#)
- Creative Peptides: Offers a range of protected amino acids for research and GMP manufacturing.
- Chemrio: Provides a portfolio of rare and specialty chemicals.[\[2\]](#)
- Aaptec Peptides: Specializes in peptides, resins, and reagents for peptide synthesis.

When procuring **Fmoc-D-3-Cyanophenylalanine**, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

Physicochemical and Technical Data

Fmoc-D-3-Cyanophenylalanine is a white to off-white powder. Its robust Fmoc protecting group is ideal for the stepwise elongation of peptide chains in SPPS, ensuring efficient and reversible protection of the alpha-amino group.^[1] The meta-cyano group on the phenyl ring introduces unique electronic and steric properties that can influence the conformation, stability, and biological activity of the resulting peptide.^[1]

Property	Value	Reference
CAS Number	205526-37-0	--INVALID-LINK--
Molecular Formula	C ₂₅ H ₂₀ N ₂ O ₄	--INVALID-LINK--
Molecular Weight	412.44 g/mol	--INVALID-LINK--
Purity	≥98% (HPLC)	--INVALID-LINK--
Melting Point	111 - 113 °C	--INVALID-LINK--
Appearance	White to off-white powder	--INVALID-LINK--
Optical Rotation	[α] ²⁰ /D +36.5° (c=1 in DMF)	--INVALID-LINK--
Solubility	Soluble in DMF, NMP, and DCM	General knowledge for Fmoc-amino acids
Storage	2-8 °C	--INVALID-LINK--

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of **Fmoc-D-3-Cyanophenylalanine** into a peptide sequence follows the standard procedures for Fmoc-based SPPS. The general workflow is outlined below. While the following protocols are generally applicable, optimization may be required for specific peptide sequences. The principles outlined for the closely related p-cyanophenylalanine are highly relevant.^[3]

Resin Swelling and Fmoc Deprotection

- Resin Swelling: The solid support resin (e.g., Rink Amide, Wang) is swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.
- Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF for 10-20 minutes. This step is often repeated to ensure complete deprotection.^[3]

Amino Acid Coupling

- Activation: **Fmoc-D-3-Cyanophenylalanine** (typically 3-5 equivalents relative to the resin loading) is pre-activated using a coupling reagent. Common coupling reagents include HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
- Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature to facilitate peptide bond formation. The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.

Washing

After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. A standard cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).^[3] The cleavage reaction is typically carried out for 2-3 hours at room temperature.^[3]

Peptide Precipitation and Purification

The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized. The final peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Stability Considerations

The cyanophenylalanine side chain is generally stable under standard Fmoc-deprotection conditions using piperidine.^[3] However, prolonged exposure to harsh basic conditions should be avoided to minimize the risk of side reactions.^[3]

Applications in Drug Discovery and Research

The incorporation of D-amino acids, such as D-3-Cyanophenylalanine, is a well-established strategy to enhance the proteolytic stability of peptides, a crucial factor for therapeutic applications. Furthermore, the unique electronic properties of the cyano group can be exploited to modulate the binding affinity and selectivity of peptides for their biological targets.

Development of Enzyme Inhibitors

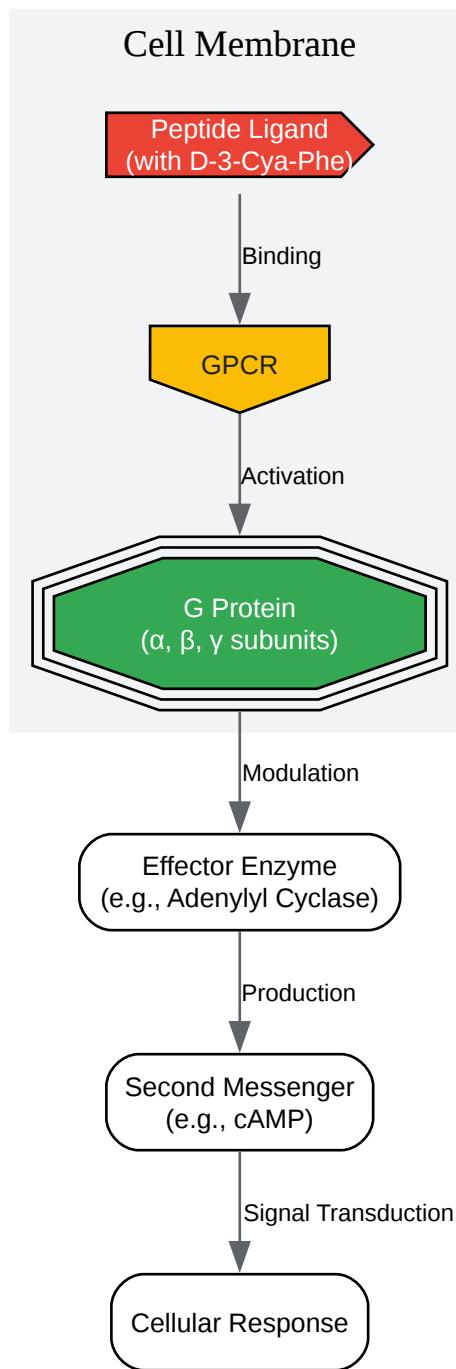
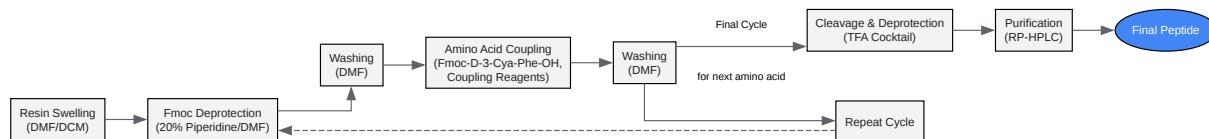
Peptides containing unnatural amino acids are explored as inhibitors of enzymes. The specific stereochemistry and electronic nature of D-3-Cyanophenylalanine can influence the peptide's conformation, enabling it to fit into an enzyme's active site and block its activity. For instance, dipeptides containing the sterically constrained 2,3-methanophenylalanine have been shown to act as competitive inhibitors of chymotrypsin.^{[4][5]} While not a direct example, this illustrates the principle of using modified phenylalanine analogs to achieve enzyme inhibition.

G Protein-Coupled Receptor (GPCR) Ligand Design

GPCRs are a major class of drug targets, and peptides are important modulators of their activity. The introduction of D-3-Cyanophenylalanine into a peptide ligand can alter its interaction with a GPCR, potentially leading to biased agonism or antagonism, where only specific downstream signaling pathways are activated or inhibited. This can result in more targeted therapies with fewer side effects. The general mechanism of GPCR activation by a peptide agonist involves a series of conformational changes in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)



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